2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives fused with acetamide moieties. Its structure features a 4-amino-5-methyl-1,2,4-triazole core linked via a sulfanyl bridge to an N-(4-methylphenyl)acetamide group.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-3-5-10(6-4-8)14-11(18)7-19-12-16-15-9(2)17(12)13/h3-6H,7,13H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGQXZKXJWNZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Triazole Thiol Precursors
The most common synthetic pathway involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-methylphenyl)acetamide under basic conditions. This method, adapted from analogous triazole derivatives, proceeds via nucleophilic substitution:
-
Triazole Thiol Preparation :
The triazole thiol precursor is synthesized through cyclization of methyl thiosemicarbazide with carbon disulfide in alkaline ethanol, yielding the 4-amino-5-methyl-triazole-3-thiol core. -
Acetamide Coupling :
The thiol group reacts with 2-chloro-N-(4-methylphenyl)acetamide in the presence of triethylamine (TEA) as a base, facilitating deprotonation and nucleophilic attack. The reaction is conducted in anhydrous dichloromethane (DCM) under reflux (40–50°C) for 6–8 hours.
Reaction Scheme :
Alternative Route via In Situ Thiol Generation
An alternative method involves generating the thiol intermediate in situ. 4-Amino-5-methyl-1,2,4-triazole is treated with thiourea and hydrochloric acid to form the triazole-3-thiol, which is subsequently reacted with bromoacetamide derivatives. This one-pot approach reduces purification steps but requires precise pH control.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar reactants. DCM offers mild reflux conditions (40°C), while DMF enhances reaction rates at higher temperatures (80–100°C).
-
Bases : Triethylamine (TEA) and potassium carbonate (KCO) are effective deprotonating agents. TEA is favored in non-polar solvents, whereas KCO is used in polar aprotic solvents like DMF.
Temperature and Time Dependence
Optimal yields (75–85%) are achieved at 50°C in DCM over 8 hours. Elevated temperatures (>60°C) in DMF reduce reaction time to 3 hours but risk side reactions, such as oxidation of the sulfanyl group.
Industrial-Scale Production Considerations
Batch Reactor Systems
Industrial synthesis employs batch reactors with automated temperature and pH control. Key parameters include:
-
Mixing Efficiency : High-shear mixers ensure homogeneous reactant distribution.
-
Scaled-Up Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) achieves >95% purity.
Continuous Flow Chemistry
Emerging methods utilize continuous flow systems to enhance yield and reduce waste. Microreactors enable rapid heat dissipation, minimizing decomposition risks during exothermic steps.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Data (Target Compound) |
|---|---|
| H NMR | δ 2.25 (s, 3H, CH), 3.78 (s, 2H, SCH), 6.85–7.20 (m, 4H, aryl) |
| IR | 1650 cm (C=O), 3350 cm (N-H) |
| MS | m/z 320.2 [M+H] |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise (DCM) | 82 | 95 | Mild conditions, scalable |
| One-Pot (DMF) | 78 | 90 | Reduced steps, faster |
| Industrial Batch | 85 | 96 | High throughput, consistent quality |
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its triazole ring is a common motif in many pharmaceutical compounds, contributing to its therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in agricultural chemicals and other specialty applications.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight and LogP: The target compound (MW: ~318.4 g/mol) has a lower molecular weight than analogs with complex substituents (e.g., 480.58 g/mol for the benzothiazolyl derivative in ), which may affect bioavailability. Its logP is likely intermediate between hydrophilic (e.g., dimethylamino derivatives) and highly lipophilic (e.g., trimethoxyphenyl derivatives) analogs.
Spectral Characterization :
Like related compounds, the target compound’s structure can be confirmed via 1H NMR (e.g., δ 2.3 ppm for methyl groups) and IR (e.g., 1669 cm⁻¹ for C=O stretching), consistent with acetamide-triazole derivatives .
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (70–90°C) for cyclization of the triazole ring .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group .
- pH control : Alkaline conditions (pH 8–10) during thiolation steps to prevent side reactions . Methodological optimization includes iterative adjustment of these parameters using Design of Experiments (DoE) frameworks to maximize yield (>75%) and purity (>95%) .
Q. How is structural integrity confirmed post-synthesis?
A combination of spectroscopic and chromatographic techniques is employed:
- NMR : - and -NMR verify substituent positions (e.g., methyl groups at 4-methylphenyl and triazole rings) .
- IR spectroscopy : Confirms presence of sulfanyl (C–S stretch, 600–700 cm) and amide (N–H bend, ~1600 cm) moieties .
- HPLC-MS : Ensures purity (>98%) and molecular weight confirmation (e.g., [M+H] at m/z 346.2) .
Q. What in vitro models are suitable for initial bioactivity screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution against Staphylococcus aureus (MIC ≤ 25 µg/mL) and Candida albicans .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2, IC ~50 µM) .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity (IC determination via fluorometric assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from variations in assay protocols or substituent effects. Strategies include:
- Standardized comparative assays : Re-testing under uniform conditions (e.g., fixed pH, serum-free media) .
- Structural analogs : Synthesizing derivatives with controlled substituent changes (e.g., replacing 4-methylphenyl with halogenated aryl groups) to isolate activity contributors .
- Meta-analysis : Cross-referencing bioactivity data with computational models (e.g., QSAR) to identify outlier datasets .
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR)?
Key approaches:
- Systematic substituent variation : Modifying triazole ring substituents (e.g., amino vs. nitro groups) and aryl acetamide moieties (Table 1) .
- Pharmacophore mapping : 3D alignment of active analogs to identify essential functional groups (e.g., sulfanyl linkage as a hydrogen-bond acceptor) .
- Free-Wilson analysis : Quantifying contributions of individual substituents to bioactivity .
Table 1 : Bioactivity trends for select derivatives
| Substituent (Triazole Position 5) | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) |
|---|---|---|
| Methyl | 25 | 50 |
| Chlorophenyl | 12 | 30 |
| Furan-2-yl | 8 | 45 |
| Data derived from |
Q. What methodologies elucidate the compound’s mechanism of action?
Mechanistic studies employ:
- Molecular docking : Simulating binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, binding energy ≤−8.5 kcal/mol) .
- Kinetic assays : Measuring enzyme inhibition kinetics (e.g., non-competitive inhibition of DHFR with K ~2.5 µM) .
- Transcriptomic profiling : RNA-seq analysis of treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
